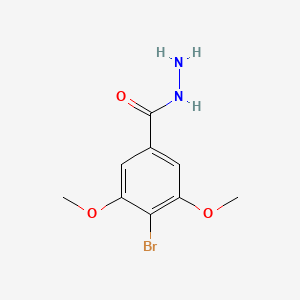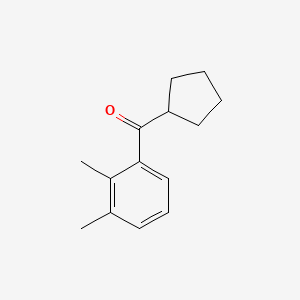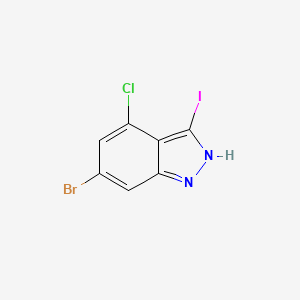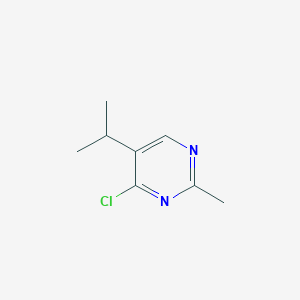
4-Chlor-5-Isopropyl-2-methylpyrimidin
Übersicht
Beschreibung
“4-Chloro-5-isopropyl-2-methylpyrimidine” is a chemical compound with the molecular formula C8H11ClN2 . It is used in proteomics research .
Synthesis Analysis
The synthesis of pyrimidine derivatives like “4-Chloro-5-isopropyl-2-methylpyrimidine” often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The molecular structure of “4-Chloro-5-isopropyl-2-methylpyrimidine” consists of a pyrimidine ring substituted with a chlorine atom, an isopropyl group, and a methyl group . The molecular weight of this compound is 170.64 g/mol .Chemical Reactions Analysis
Pyrimidines, including “4-Chloro-5-isopropyl-2-methylpyrimidine”, are known to undergo nucleophilic aromatic substitution (SNAr) reactions . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .Physical And Chemical Properties Analysis
“4-Chloro-5-isopropyl-2-methylpyrimidine” is a solid compound . Its molecular weight is 170.64 g/mol , and its molecular formula is C8H11ClN2 .Wissenschaftliche Forschungsanwendungen
Proteomics-Forschung
Diese Verbindung wird in der Proteomics-Forschung verwendet, wo sie als Baustein für die Synthese verschiedener biochemischer Stoffe dient. Ihr Molekulargewicht von 170,64 g/mol und ihre Formel C8H11ClN2 machen sie geeignet für die Herstellung von Peptiden und Proteinen für experimentelle Anwendungen .
Synthese von Antimykotika
4-Chlor-5-Isopropyl-2-methylpyrimidin: ist ein Vorläufer bei der Synthese neuartiger Pyrimidinderivate mit starker antifungaler Aktivität. Diese Derivate wurden gegen phytopathogene Pilze getestet und erwiesen sich als wirksamer als einige Kontrollfungizide .
Landwirtschaftliche Chemikalien
Aufgrund seiner antifungalen Eigenschaften ist diese Verbindung auch im Bereich der Landwirtschaft von Bedeutung. Sie kann verwendet werden, um neue Klassen von Fungiziden zu entwickeln, um Nutzpflanzen vor Pilzinfektionen zu schützen, wodurch die Ernteerträge und die Ernährungssicherheit gesteigert werden .
Antimikrobielle Forschung
Im Bereich der antimikrobiellen Forschung wurden Derivate von This compound synthetisiert, um ihr Potenzial als antimikrobielle Wirkstoffe zu untersuchen. Diese Forschung ist entscheidend im Kampf gegen arzneimittelresistente Bakterien .
Anti-HIV-Forschung
Die Verbindung wurde verwendet, um Derivate zu erstellen, die eine Anti-HIV-Aktivität zeigen. Diese Derivate werden sowohl in zellulären als auch in Enzymassays getestet, um ihre Wirksamkeit bei der Hemmung des HIV-Virus zu bestimmen .
Antitumor-Aktivität
Forscher haben verschiedene Klassen von Pyrimidinderivaten aus This compound synthetisiert, um nach Antitumoraktivität zu suchen. Diese Studien sind Teil der laufenden Bemühungen, neue Krebsmedikamente zu entdecken .
Arzneimittelforschung
Die Vielseitigkeit von This compound macht es zu einer wertvollen Verbindung in der Arzneimittelforschung. Seine Derivate werden auf verschiedene pharmakologische Aktivitäten untersucht, was zur Entwicklung neuer Medikamente führen könnte .
Chemische Bildung
Schließlich wird diese Verbindung in der chemischen Bildung verwendet, insbesondere in organisch-chemischen Laboren. Sie bietet ein praktisches Beispiel für Studenten, um die Synthese und Eigenschaften von Pyrimidinderivaten zu lernen .
Wirkmechanismus
The mechanism of action of 4-Chloro-5-isopropyl-2-methylpyrimidine is not fully understood. However, it is believed to act as a prodrug, which means that it is converted into an active form in the body. This active form is then thought to bind to certain receptors in the body, which can lead to various physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-5-isopropyl-2-methylpyrimidine are not fully understood. However, it is believed to have anti-inflammatory, antifungal, and anticonvulsant properties. It is also believed to have a variety of other effects, such as an anti-cancer effect, an anti-diabetic effect, and an anti-obesity effect.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-Chloro-5-isopropyl-2-methylpyrimidine in laboratory experiments has both advantages and limitations. One of the main advantages is that it can be synthesized in a variety of ways, which makes it a versatile compound. Additionally, it has a variety of potential applications in scientific research. However, one of the main limitations is that the biochemical and physiological effects of this compound are not fully understood, which makes it difficult to determine its safety and efficacy.
Zukünftige Richtungen
There are a variety of potential future directions for 4-Chloro-5-isopropyl-2-methylpyrimidine. One possibility is to further study its biochemical and physiological effects in order to better understand its safety and efficacy. Additionally, further research could be conducted to explore its potential applications in the development of new drugs and other compounds. Finally, further research could be conducted to improve the synthesis methods of 4-Chloro-5-isopropyl-2-methylpyrimidine in order to make the process more efficient and cost-effective.
Safety and Hazards
The safety data sheet for “4-Chloro-5-isopropyl-2-methylpyrimidine” suggests that it should be stored at room temperature . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Protective equipment, including chemical impermeable gloves, should be worn when handling this compound .
Eigenschaften
IUPAC Name |
4-chloro-2-methyl-5-propan-2-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-5(2)7-4-10-6(3)11-8(7)9/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJVOUWHWPMKEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)Cl)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647968 | |
| Record name | 4-Chloro-2-methyl-5-(propan-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015846-31-7 | |
| Record name | 4-Chloro-2-methyl-5-(propan-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



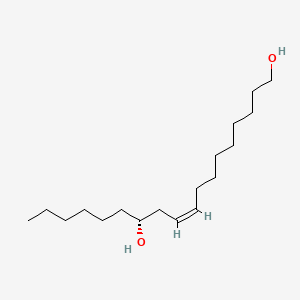

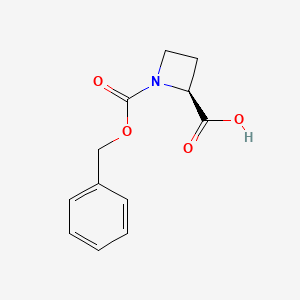
![2-[4-(Chloromethyl)phenyl]-1,3-thiazole](/img/structure/B1604250.png)
![[6-(Oxan-4-yloxy)pyridin-3-yl]methanol](/img/structure/B1604252.png)
![{3-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol](/img/structure/B1604255.png)
![4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline](/img/structure/B1604256.png)


